3-(Aminomethyl)oxetane-3-carboxylic acid

描述

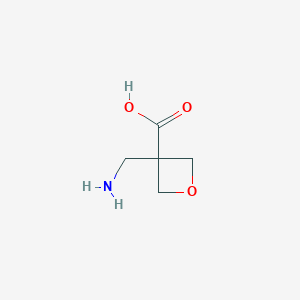

3-(Aminomethyl)oxetane-3-carboxylic acid: is a chemical compound with the molecular formula C5H9NO3 It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and an aminomethyl group attached to the third carbon of the oxetane ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)oxetane-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of 3-(aminomethyl)oxetanone under acidic or basic conditions. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

化学反应分析

Decarboxylative Alkylation via Photoredox Catalysis

This reaction enables the generation of benzylic tertiary radicals for C–C bond formation. Under visible light irradiation with [Ir(ppy)₃] as a photocatalyst and Cs₂CO₃ as a base, the carboxylate undergoes single-electron oxidation (+0.89 V vs SCE), followed by decarboxylation to form a stabilized tertiary radical. This radical reacts with electron-deficient alkenes (e.g., ethyl acrylate) to yield 3,3-disubstituted oxetanes .

| Radical Acceptor | Product Yield (%) | Key Side Products |

|---|---|---|

| Ethyl acrylate | 61 ± 5 | Dimer (3), reduced product (4) |

| Methyl vinyl ketone | 58 | None significant |

| Acrylonitrile | 43 | Hydrolysis byproducts |

Mechanistic Insights :

-

Radical stabilization occurs through π-delocalization into the oxetane ring (ρ = 0.67) .

-

Competing hydrogen atom transfer (HAT) at the oxetane’s 2-position is suppressed due to steric and electronic effects .

Oxidation and Isomerization Reactions

The carboxylic acid group facilitates oxidation or isomerization under specific conditions:

-

Oxidation : Treatment with KMnO₄ or CrO₃ converts the oxetane ring into γ-lactones via intramolecular esterification .

-

Thermal Isomerization : Heating in dioxane/water (100°C) induces ring expansion to form γ-lactones (e.g., 3a → 3b ) .

Stability Factors :

| Substituent Type | Isomerization Observed? |

|---|---|

| Bulky aryl (e.g., Ph) | No (stable at RT) |

| Zwitterionic (e.g., 8a ) | No (basic groups inhibit protonation) |

| Unsubstituted | Yes (rapid at 100°C) |

Substitution and Acylation Reactions

The aminomethyl group undergoes nucleophilic substitution or acylation:

-

Trifluoroacetylation : Reaction with trifluoroacetic anhydride in CH₂Cl₂ yields 3-(trifluoroacetamidomethyl)oxetane-3-carboxylic acid (93 mg, 93% yield) .

-

Z-Protection : Treatment with N-(benzyloxycarbonyloxy)succinimide forms 3-(((benzyloxy)carbonyl)amino)oxetane-3-carboxylic acid .

Reaction Conditions :

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Trifluoroacetic anhydride | CH₂Cl₂ | 0–20°C | 3 h | 93% |

| N-(benzyloxycarbonyloxy)succinimide | CH₂Cl₂ | RT | 24 h | 85% |

Ring-Opening Reactions

The oxetane ring undergoes strain-driven opening under acidic or radical conditions:

-

Acid-Catalyzed Hydrolysis : HCl or HBr cleaves the oxetane ring to form γ-amino alcohols .

-

Radical-Mediated Cleavage : UV light with TBADT catalyst generates methyl radicals, leading to ring-opened products .

Comparative Reactivity :

| Condition | Product | Selectivity |

|---|---|---|

| 1M HCl (RT) | 3-(Aminomethyl)-4-hydroxybutanoic acid | >90% |

| UV/TBADT | Mixture of regioisomers | Low |

科学研究应用

Synthetic Applications

3-(Aminomethyl)oxetane-3-carboxylic acid serves as a versatile building block in organic synthesis. It can be utilized in the preparation of various derivatives that exhibit biological activity. For instance, it can be transformed into oxetane-based derivatives through several chemical reactions, including acylation and alkylation, which are essential for creating complex molecular architectures.

Table 1: Synthetic Transformations of this compound

| Transformation Type | Reaction Conditions | Product Type | Yield (%) |

|---|---|---|---|

| Acylation | TMAH, Acetonitrile | Tert-butoxycarbonyl derivative | 88 |

| Alkylation | DMF, CuI catalyst | Fluoro-substituted oxetane derivative | 70 |

| Hydrolysis | Acidic conditions | Free acid form | Variable |

The ability to modify the oxetane ring structure allows chemists to tailor compounds for specific functions, enhancing their utility in drug design and development.

Research has indicated that derivatives of this compound exhibit a range of biological activities. These include antimicrobial properties and potential applications in treating various diseases.

Antimicrobial Properties

Several studies have shown that compounds derived from this compound possess antimicrobial activity against bacteria and fungi. This is particularly relevant in the context of drug-resistant strains, where novel compounds are urgently needed.

Anticancer Activity

Some derivatives have demonstrated antiproliferative effects in cancer cell lines. The structural modifications on the oxetane core can enhance selectivity and potency against specific cancer types.

Table 2: Biological Activities of Derivatives

| Compound | Activity Type | Target Organism/Cell Line | IC50 (µM) |

|---|---|---|---|

| Oxetane Derivative A | Antibacterial | E. coli | 25 |

| Oxetane Derivative B | Antifungal | C. albicans | 15 |

| Oxetane Derivative C | Anticancer | MCF-7 (breast cancer) | 10 |

Therapeutic Potential

The therapeutic potential of this compound derivatives extends to several areas:

Neurological Disorders

Research indicates that some derivatives may inhibit specific neurotransmitter transporters, suggesting a role in treating conditions such as depression or anxiety disorders. For example, modifications to the amine group have been linked to enhanced inhibition of glycine transporters, which could be beneficial for mental health therapies .

HIV Treatment

Certain derivatives have shown promise in suppressing HIV infection without cytotoxic effects on host cells, highlighting their potential as antiviral agents .

Case Studies and Research Insights

Recent studies have focused on the synthesis and evaluation of novel derivatives based on the oxetane structure:

- Antimicrobial Screening : A series of oxetane derivatives were synthesized and screened for antimicrobial activity against a panel of pathogens, revealing several candidates with potent activity.

- Cancer Research : Investigations into the antiproliferative effects of specific oxetane derivatives on various cancer cell lines led to the identification of compounds that significantly inhibited cell growth.

作用机制

The mechanism of action of 3-(Aminomethyl)oxetane-3-carboxylic acid involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The oxetane ring provides a rigid and stable framework that enhances the compound’s binding affinity and specificity .

相似化合物的比较

3-Aminooxetane: Similar structure but lacks the carboxylic acid group.

3-Aminotetrahydrofuran: Contains a five-membered ring instead of a four-membered oxetane ring.

3-Hydroxyazetidine hydrochloride: Contains a nitrogen atom in the ring structure, differing from the oxygen in oxetane.

Uniqueness: 3-(Aminomethyl)oxetane-3-carboxylic acid is unique due to the presence of both an aminomethyl group and a carboxylic acid group on the oxetane ring. This dual functionality allows for versatile chemical modifications and applications in various fields of research and industry.

生物活性

3-(Aminomethyl)oxetane-3-carboxylic acid is an intriguing compound in medicinal chemistry, primarily due to its structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a four-membered oxetane ring, which can serve as a bioisostere for various functional groups, particularly carboxylic acids. The unique properties of the oxetane ring contribute to its stability and reactivity in biological systems. The compound's structure can be represented as follows:

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological pathways. Key mechanisms include:

- Hydrogen Bonding : The aminomethyl and carboxylic acid groups can form hydrogen bonds with biological macromolecules, enhancing binding affinity to target proteins.

- Isosteric Replacement : The oxetane structure can replace carbonyl or carboxylic acid moieties in drug design, potentially improving metabolic stability while maintaining bioactivity .

Biological Activity and Applications

Research has demonstrated that this compound exhibits several promising biological activities:

- Anti-inflammatory Properties : Studies indicate that oxetanes can act as inhibitors of cyclooxygenase (COX) pathways, which are crucial in the inflammatory response. This suggests potential applications in treating inflammatory diseases .

- Antimicrobial Activity : The compound has been explored for its antimicrobial properties, showing effectiveness against various bacterial strains. For instance, derivatives of 3-amino-oxetanes have demonstrated significant inhibition against pathogens like E. coli and Pseudomonas aeruginosa .

- Neuroprotective Effects : Recent studies suggest that this compound may function as an anti-Alzheimer's agent by inhibiting specific enzymes involved in neurodegeneration .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of COX pathways | |

| Antimicrobial | Effective against E. coli and P. aeruginosa | |

| Neuroprotective | Potential anti-Alzheimer's activity |

Case Study: Inhibition of COX Pathways

In a study evaluating the inhibition of COX pathways, various oxetanol derivatives were tested for their IC50 values (the concentration required to inhibit 50% of the target enzyme). The results indicated that certain derivatives had comparable or superior activity relative to traditional carboxylic acids used in anti-inflammatory therapies.

Table 2: IC50 Values for Oxetanol Derivatives

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| 3-Aminomethyl oxetane derivative | 12 ± 2 | COX-1 |

| Ibuprofen analogue | 15 ± 1 | COX-1 |

| Control (no treatment) | N/A | N/A |

属性

IUPAC Name |

3-(aminomethyl)oxetane-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c6-1-5(4(7)8)2-9-3-5/h1-3,6H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMENSXXKJICSDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CN)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1526540-96-4 | |

| Record name | 3-(aminomethyl)oxetane-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。